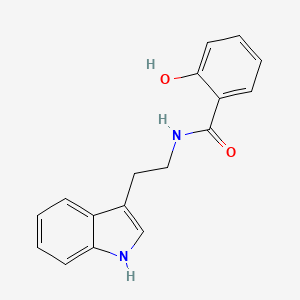

N-Salicyloyltryptamine

Descripción

Propiedades

IUPAC Name |

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-8-4-2-6-14(16)17(21)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19-20H,9-10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPYTDZHCNJRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438669 | |

| Record name | N-Salicyloyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-98-2 | |

| Record name | N-Salicyloyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of N-Salicyloyltryptamine

An In-depth Technical Guide on the Chemical Properties of N-Salicyloyltryptamine

Introduction

This compound (NST), also known by its IUPAC name 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide, is a synthetic derivative of tryptamine.[1][2] It is structurally an amide formed between salicylic acid and tryptamine. This compound has garnered significant interest in the scientific community for its diverse biological activities, including anticonvulsant, neuroprotective, and anti-inflammatory properties.[2][3][4][5] As a result, NST and its derivatives are being actively investigated as multifunctional agents for treating complex conditions such as neurodegenerative diseases and ischemic stroke.[6][7][8] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanisms of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its core structure consists of an indole ring from the tryptamine moiety linked via an amide bond to a salicylic acid moiety.[2] The key physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | [1] |

| CAS Number | 31384-98-2 | [1] |

| Molecular Formula | C₁₇H₁₆N₂O₂ | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| Exact Mass | 280.121177757 Da | [1] |

| XLogP3 | 3.7 | [1] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O | [1] |

| InChIKey | XBPYTDZHCNJRBY-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between tryptamine and salicylic acid. While various methods exist for amide coupling, a sustainable and efficient approach utilizes a coupling reagent like propylphosphonic anhydride (T3P) at room temperature.[9][10] This method avoids high temperatures and harsh reagents often associated with older protocols, such as converting the carboxylic acid to a more reactive acyl chloride.[9]

Experimental Protocol: General Synthesis of N-Acyl Tryptamines

The following protocol is a general procedure for the T3P-assisted synthesis of N-acyl tryptamines, which can be directly applied to the synthesis of this compound using salicylic acid as the carboxylic acid component.[9][10]

-

Reagent Preparation : In an 8-mL vial, add tryptamine (1.2 equivalents), the desired carboxylic acid (in this case, salicylic acid, 1.0 equivalent), and triethylamine (Et₃N, 2.0 equivalents).

-

Solvent and Coupling Agent : Add ethyl acetate (EtOAc) as the solvent, followed by the dropwise addition of propylphosphonic anhydride (T3P, 50 wt% solution in EtOAc, 1.5 equivalents).[9][10]

-

Reaction : Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, quench the reaction by adding water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification : Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product : Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acyl tryptamine.[11]

Spectroscopic Data and Analysis

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectra for this compound are essential for its structural confirmation and purity assessment. While specific spectra are not detailed in the provided search results, the following sections describe the standard methodologies used to obtain this data.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Expected Signals :

-

¹H NMR : Expect signals corresponding to the aromatic protons on both the indole and salicylate rings, the ethyl chain protons, the amide N-H proton, the indole N-H proton, and the phenolic O-H proton.

-

¹³C NMR : Expect distinct signals for each of the 17 carbon atoms, including the amide carbonyl carbon and the aromatic carbons.

-

-

Analysis : Analyze the chemical shifts, integration values, and coupling patterns to confirm the molecular structure.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample using a method such as a KBr pellet (mixing a small amount of sample with dry KBr and pressing into a thin disk) or as a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Signals : Key vibrational bands would include N-H stretching (indole and amide), O-H stretching (phenolic), C=O stretching (amide), and C-H stretching (aromatic and aliphatic).

-

Analysis : Correlate the observed absorption bands with known functional group frequencies to verify the structure.

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[12] Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass.

-

Analysis : The primary analysis involves identifying the molecular ion peak [M+H]⁺ or [M]⁺ to confirm the molecular weight.[13] For this compound (C₁₇H₁₆N₂O₂), the expected exact mass of the protonated molecule is approximately 281.1285 Da. Further fragmentation patterns can provide additional structural information.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, primarily acting as a neuroprotective and anti-inflammatory agent. Its mechanisms of action are multifaceted, involving the modulation of ion channels and key intracellular signaling pathways.

Ion Channel Modulation

Studies have shown that this compound acts as an anticonvulsant by modulating several voltage-gated ion channels in neuronal cells.[3][14] Its activity on Na⁺, Ca²⁺, and K⁺ channels contributes to the suppression of neuronal hyperexcitability, a hallmark of seizures.[3]

| Ion Channel Target | Concentration | Effect | Source |

| Voltage-gated K⁺ Channels | 17 µM | 59.2% inhibition of Ito current | [14] |

| 17 µM | 73.1% inhibition of IKD current | [14] | |

| (IC₅₀) | 34.6 µM for Ito current | [3][14] | |

| L-type Ca²⁺ Channels | 17 µM | 54.9% inhibition | [3][14] |

| TTX-sensitive Na⁺ Channels | 170 µM | 22.1% inhibition | [3][14] |

| 17 µM | No significant effect | [3][14] |

Experimental Protocol: Electrophysiological Recordings (Patch-Clamp)

The effects of this compound on ion channels are typically studied using the whole-cell patch-clamp technique on cultured cells, such as GH3 pituitary tumor cells.[3][14]

-

Cell Culture : Culture GH3 cells under standard conditions.

-

Recording Setup : Use a patch-clamp amplifier and data acquisition system. Prepare micropipettes from borosilicate glass and fill them with an appropriate internal solution.

-

Data Acquisition : Establish a whole-cell configuration on a selected cell. Apply voltage-clamp protocols specific for the ion channel of interest (e.g., depolarizing steps to elicit Na⁺, Ca²⁺, or K⁺ currents).

-

Drug Application : After recording stable baseline currents, perfuse the bath solution with this compound at various concentrations.

-

Analysis : Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Calculate dose-response curves to determine IC₅₀ values.[14]

Anti-Neuroinflammatory and Neuroprotective Pathways

Recent research has focused on NST derivatives as multifunctional agents targeting neuroinflammation, a key process in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as ischemic stroke.[4][7][15] These compounds exert their effects by modulating complex signaling pathways.

-

STAT3 Pathway : One derivative of NST, compound 18, was shown to exert anti-neuroinflammatory effects by inhibiting the activation of microglia.[16] The underlying mechanism involves the inhibition of the transcription, expression, and phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3), which in turn regulates the expression of cyclooxygenase-2 (COX-2).[16]

-

Nrf2 Pathway : In models of ischemic stroke, certain NST derivatives provide neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][15] Nrf2 is a key transcription factor that regulates cellular defense against oxidative stress.[15] Activation of Nrf2 leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), protecting neurons from damage.[7][15]

-

NLRP3 Inflammasome Pathway : In models of Alzheimer's disease, an NST derivative known as L7 was found to exert neuroprotective effects by interfering with Aβ-induced pyroptosis.[8] This was achieved by targeting the NLRP3-caspase-1-GSDMD signaling axis, a key pathway in inflammatory cell death.[8]

Conclusion

This compound is a synthetically accessible compound with a compelling profile of biological activities. Its chemical structure, combining tryptamine and salicylic acid, gives rise to its ability to modulate key physiological targets. The data clearly indicate its function as an ion channel modulator, contributing to its anticonvulsant effects. Furthermore, extensive research into its derivatives has revealed potent anti-neuroinflammatory and neuroprotective actions through the modulation of critical signaling pathways like STAT3, Nrf2, and the NLRP3 inflammasome. This body of evidence underscores the potential of this compound and its analogues as lead compounds for the development of novel therapeutics for a range of neurological disorders.

References

- 1. This compound | C17H16N2O2 | CID 10356316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry for protein sialoglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometry-based structure-specific N-glycoproteomics and biomedical applications : Mass spectrometry-based structure-specific N-glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of N-Salicyloyltryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Salicyloyltryptamine (STP), a synthetic analogue of the alkaloid N-benzoyltryptamine, has emerged as a compound of significant interest due to its pleiotropic pharmacological activities. Initially identified for its anticonvulsant properties, subsequent research has revealed a multifaceted mechanism of action encompassing the modulation of voltage-gated ion channels and potent anti-neuroinflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of STP and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways. The evidence suggests that STP's neuroprotective effects stem from its ability to concurrently reduce neuronal hyperexcitability and suppress inflammatory cascades in the central nervous system, making it a promising scaffold for the development of therapeutics for epilepsy and neurodegenerative diseases.[4][5][6]

Core Mechanism I: Modulation of Voltage-Gated Ion Channels

A primary mechanism contributing to the anticonvulsant and neuroprotective effects of this compound is its direct interaction with and modulation of several key voltage-gated ion channels.[1] These channels are fundamental to regulating neuronal action potential discharge; their inhibition is a key strategy for controlling the neuronal hyperexcitability that underlies seizure activity.[1] Electrophysiological studies, primarily using GH3 pituitary tumor cells as a model, have elucidated STP's inhibitory profile across sodium, calcium, and potassium channels.[1][4]

Data Presentation: Ion Channel Inhibition

The inhibitory effects of this compound on various ion channels have been quantified, demonstrating a multi-target engagement profile. The data, primarily from whole-cell patch-clamp studies on GH3 cells, are summarized below.

| Channel Type | Current | STP Concentration | % Inhibition / Effect | IC50 | Reference |

| Potassium (K+) | Transient Outward (Ito) | 17 µM | 59.2 ± 10.4% | 34.6 ± 8.14 µM | [1][4] |

| Delayed Rectifier (IKD) | 17 µM | 73.1 ± 8.56% | Not Determined | [1][4] | |

| Maxi-BKCa | Bath Application | Increased open probability | Not Applicable | [1][4] | |

| Calcium (Ca2+) | L-type | 17 µM | 54.9 ± 7.50% | Not Determined | [1][4] |

| Sodium (Na+) | TTX-sensitive (INa) | 170 µM | 22.1 ± 2.41% | Not Determined | [1][4] |

| TTX-sensitive (INa) | 17 µM | No significant effect | Not Applicable | [1][4] |

Mandatory Visualization: Ion Channel Modulation Pathway

Core Mechanism II: Anti-Neuroinflammatory Signaling

Beyond direct neuronal modulation, this compound and its derivatives exhibit potent anti-neuroinflammatory properties, primarily by constraining the activation of microglia, the resident immune cells of the CNS.[5][7] This activity is critical, as neuroinflammation is a key pathological factor in neurodegenerative diseases.[6] The mechanisms involve the inhibition of critical inflammatory signaling pathways, including STAT3 and the NLRP3 inflammasome, as well as general inhibition of cyclooxygenase (COX) enzymes.[2][5][6]

Inhibition of the STAT3 Pathway

A significant anti-neuroinflammatory mechanism of STP derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[5][8] The mechanism involves suppressing the transcription, expression, and phosphorylation of STAT3.[5] This action prevents the downstream expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), thereby reducing the inflammatory response in microglia.[5][7]

Mandatory Visualization: STAT3 Signaling Pathway Inhibition

Attenuation of Pyroptosis and Apoptosis

In models of Alzheimer's disease, STP derivatives have been shown to exert neuroprotective effects by modulating programmed cell death pathways.[6] Specifically, the derivative L7 was found to intervene in amyloid-beta (Aβ)-induced pyroptosis—a highly inflammatory form of cell death—by targeting the NLRP3-caspase-1-GSDMD signaling axis.[6] Concurrently, it ameliorates neuronal apoptosis through the mitochondrial apoptosis pathway.[6]

Mandatory Visualization: Pyroptosis and Apoptosis Pathways

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific and reproducible experimental methodologies. Below are protocols for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on the methodology used to study the effects of STP on voltage-gated ion channels in GH3 cells.[1]

-

Objective: To measure ionic currents (Na+, Ca2+, K+) through voltage-gated channels in the presence and absence of STP.

-

Cell Preparation: GH3 cells are cultured in a suitable medium and maintained at 37°C in a 5% CO2 incubator. For recording, cells are dissociated and plated onto glass coverslips.

-

Recording Solutions:

-

External Solution (for K+ currents): Composed of (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Pipette Solution (for K+ currents): Composed of (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

-

External Solution (for Ca2+ currents): Na+ is replaced with TEA-Cl, and Ba2+ (e.g., 10 mM) is used as the charge carrier to isolate Ca2+ channel currents. TTX (300 nM) is added to block Na+ channels.

-

Pipette Solution (for Ca2+ currents): K+ is replaced with Cs+ to block K+ currents.

-

-

Electrophysiological Recording:

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.

-

Patch pipettes with a resistance of 3–5 MΩ are pulled from borosilicate glass.

-

The whole-cell configuration of the patch-clamp technique is established.

-

Membrane currents are recorded using an appropriate patch-clamp amplifier. Data are filtered and digitized for analysis.

-

Voltage Protocols:

-

K+ Currents: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit transient (Ito) and delayed rectifier (IKD) currents.

-

Ca2+ Currents: Cells are held at -80 mV. Currents are elicited by depolarizing the cell to 0 mV for 50 ms every 5 seconds.

-

-

-

Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted into the external solution to the desired final concentration. The solution is applied to the recorded cell via a perfusion system.

Mandatory Visualization: Patch-Clamp Workflow

In Vitro Neuroinflammation Assay

This protocol is a generalized methodology based on studies using STP derivatives to suppress neuroinflammation in microglial or glial cell lines.[9]

-

Objective: To quantify the effect of STP derivatives on the production of inflammatory mediators in LPS-stimulated cells.

-

Cell Culture: Murine microglial (e.g., BV2) or rat glial (e.g., C6) cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

-

Experimental Procedure:

-

Cells are seeded into multi-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the STP derivative. Cells are pre-treated for a specified time (e.g., 1-2 hours).

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the control group).

-

Cells are incubated for a further period (e.g., 24 hours).

-

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Pro-inflammatory Cytokines (TNF-α, etc.) and Prostaglandins (PGE2): Levels in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (iNOS, COX-2): Cell lysates are collected, and protein levels are determined by Western blot analysis using specific primary antibodies.

-

-

Data Analysis: The levels of inflammatory mediators in the STP-treated groups are compared to the LPS-only control group to determine the percentage of inhibition. Cell viability assays (e.g., MTT) are run in parallel to rule out cytotoxicity.

Conclusion

The mechanism of action of this compound is multifaceted, targeting both the electrical and inflammatory components of neurological disorders. Its ability to inhibit multiple voltage-gated ion channels provides a direct route to stabilizing neuronal activity and preventing aberrant firing, which is central to its anticonvulsant effects.[1][3] Simultaneously, its derivatives potently suppress key neuroinflammatory pathways, such as STAT3 and NLRP3, which are increasingly recognized as drivers of neurodegeneration.[5][6] This dual-action profile underscores the therapeutic potential of the this compound scaffold. Future research should focus on optimizing derivatives for enhanced potency and selectivity, further delineating their engagement with specific molecular targets, and advancing lead candidates into more complex in vivo models of neurological disease.

References

- 1. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticonvulsant properties of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new anticonvulsant drug, acts on voltage-dependent Na+, Ca2+, and K+ ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - NâSalicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - American Chemical Society - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Screening of N-Salicyloyltryptamine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The growing interest in N-salicyloyltryptamine derivatives stems from their significant therapeutic potential, particularly in the realm of neurodegenerative and inflammatory diseases. These compounds have demonstrated a remarkable ability to modulate key biological pathways associated with inflammation, oxidative stress, and neuronal cell death. This technical guide provides a comprehensive overview of the synthesis, screening methodologies, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Synthesis of this compound Derivatives

The core structure of this compound derivatives is achieved through the formation of an amide bond between a tryptamine moiety and a salicylic acid derivative. The most prevalent and versatile method for this coupling reaction involves the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt).

General Experimental Protocol: Amide Coupling using EDCI/HOBt

This protocol outlines a general procedure for the synthesis of this compound derivatives. Specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization depending on the specific substrates used.

Materials:

-

Substituted Salicylic Acid (1.0 eq)

-

Tryptamine or its derivative (1.0-1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2-1.5 eq)

-

N-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted salicylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2-1.5 eq) and EDCI·HCl (1.2-1.5 eq).

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add the tryptamine derivative (1.0-1.2 eq) and the base (TEA or DIPEA, 2.0-3.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening of this compound Derivatives

A multi-faceted screening approach is essential to fully characterize the biological activities of this compound derivatives. This typically involves a combination of in vitro enzymatic assays, cell-based assays, and in vivo models.

Anti-inflammatory Activity Screening

Many this compound derivatives exhibit anti-inflammatory properties through the inhibition of the COX-2 enzyme. A common method to assess this is a fluorometric or colorimetric inhibitor screening assay.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

-

Prepare a reaction mixture containing COX-2 enzyme, a fluorescent probe, and assay buffer in a 96-well plate.

-

Add various concentrations of the this compound derivatives to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: COX-2 Inhibitory Activity of Selected this compound Derivatives

| Compound | R Group on Salicylic Acid | COX-2 IC₅₀ (µM) |

| 1 | H | > 50 |

| 2 | 5-Cl | 0.85 |

| 3 | 5-F | 1.23 |

| 4 | 4-OCH₃ | 5.67 |

| Celecoxib | (Reference) | 0.05 |

Note: The data presented in this table is a representative example and may not reflect the full scope of published data.

BV-2 murine microglial cells are widely used to model neuroinflammation in vitro. Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the production of pro-inflammatory mediators.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated BV-2 Cells (Griess Assay)

-

Seed BV-2 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of inhibition of NO production.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

-

Following the same cell treatment protocol as for the Griess assay, collect the cell culture supernatant.

-

Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations from the standard curve.

Table 2: Anti-neuroinflammatory Activity of Selected this compound Derivatives in LPS-stimulated BV-2 Cells

| Compound | Concentration (µM) | NO Production Inhibition (%) | TNF-α Release Inhibition (%) | IL-6 Release Inhibition (%) |

| L7 | 10 | 75.2 | 68.9 | 72.5 |

| M11 | 10 | 82.5 | 78.3 | 80.1 |

| Compound 18 | 10 | 88.1 | 85.4 | 87.6 |

| Dexamethasone | 1 | 95.3 | 92.1 | 94.8 |

Note: The data presented in this table is a representative example and may not reflect the full scope of published data.

Neuroprotective Activity Screening

The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotection. Neuronal damage can be induced by various toxins, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).

Experimental Protocol: Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells (MTT Assay)

-

Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Expose the cells to a toxic concentration of Aβ oligomers for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

Table 3: Neuroprotective Effects of Selected this compound Derivatives against Aβ-induced Toxicity in SH-SY5Y Cells

| Compound | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| Aβ only | 10 | 45.2 |

| L7 + Aβ | 10 | 78.9 |

| M11 + Aβ | 10 | 85.1 |

| Compound 18 + Aβ | 10 | 89.3 |

Note: The data presented in this table is a representative example and may not reflect the full scope of published data.

Elucidation of Mechanism of Action

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for their development as therapeutic agents. Western blotting is a key technique used to investigate the modulation of specific signaling pathways.

General Western Blotting Protocol

-

Protein Extraction: Lyse treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Key Signaling Pathways Modulated by this compound Derivatives

The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Some this compound derivatives have been shown to activate this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

N-Salicyloyltryptamine: A Novel Anticonvulsant with Multi-Targeted Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Salicyloyltryptamine (NST), a synthetic derivative of tryptamine, has emerged as a promising novel anticonvulsant agent. Preclinical studies have demonstrated its efficacy in a range of seizure models, suggesting a broad spectrum of activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its anticonvulsant properties, mechanism of action, and available data for drug development professionals. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and includes visualizations of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this potential therapeutic agent.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current antiepileptic drugs (AEDs) are effective for many patients, but a significant portion continues to experience seizures or suffers from dose-limiting side effects. This underscores the urgent need for novel anticonvulsants with improved efficacy and tolerability profiles. This compound has been identified as a promising candidate, exhibiting protective effects in various animal models of seizures. Its mechanism of action appears to be multi-targeted, involving the modulation of several key ion channels and enhancement of GABAergic neurotransmission, which are critical pathways in the regulation of neuronal excitability. This guide aims to consolidate the existing preclinical data on this compound to support further research and development efforts.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively published, its synthesis can be inferred from the procedures described for its derivatives. The fundamental reaction involves the conjugation of salicylic acid with tryptamine.

General Synthesis Scheme:

A plausible synthetic route involves the acylation of tryptamine with a salicylic acid derivative. Typically, the carboxylic acid of salicylic acid is activated to facilitate the amide bond formation with the primary amine of tryptamine.

Inferred Protocol:

-

Activation of Salicylic Acid: Salicylic acid can be activated by conversion to an acyl chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

-

Coupling Reaction: The activated salicylic acid is then reacted with tryptamine in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the acid formed during the reaction.

-

Work-up and Purification: The reaction mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol inferred from the synthesis of related compounds. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.

In Vivo Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant effects in various rodent models of seizures, including the pentylenetetrazol (PTZ), picrotoxin (PIC), and maximal electroshock (MES) tests.

Data Presentation

| Seizure Model | Species | Dose of NST (mg/kg, i.p.) | Effect on Seizure Latency | Effect on Seizure Incidence (%) | Effect on Mortality (%) | Reference |

| Pentylenetetrazol (PTZ) | Mice | 100 | Increased | Reduced | Reduced | [1][2] |

| 200 | Significantly Increased | Significantly Reduced | Significantly Reduced | [1][2] | ||

| Picrotoxin (PIC) | Mice | 100 | Significantly Increased | Protected | - | [1][2] |

| 200 | Significantly Increased | Protected | - | [1][2] | ||

| Maximal Electroshock (MES) | Mice | 100 | - | 40% elimination of extensor reflex | - | [1][2] |

| 200 | - | 40% elimination of extensor reflex | Reduced | [1][2] |

Experimental Protocols

This model is used to induce clonic seizures and is considered a model for generalized absence seizures.

-

Animals: Male Swiss mice (25-30 g) are used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Drug Administration: this compound (100 or 200 mg/kg) or vehicle (e.g., Tween 80) is administered intraperitoneally (i.p.).

-

Seizure Induction: 30-60 minutes after drug administration, pentylenetetrazol (PTZ) is injected subcutaneously or intraperitoneally at a convulsant dose (e.g., 85 mg/kg).

-

Observation: Animals are observed for 30 minutes for the onset of clonic seizures (characterized by jerky movements of the whole body) and mortality. The latency to the first seizure is recorded.

Picrotoxin is a non-competitive GABA-A receptor antagonist that induces clonic-tonic seizures.

-

Animals and Housing: Same as the PTZ model.

-

Drug Administration: this compound (100 or 200 mg/kg, i.p.) or vehicle is administered.

-

Seizure Induction: 30-60 minutes after drug administration, picrotoxin (PIC) is injected intraperitoneally at a convulsant dose (e.g., 8 mg/kg).

-

Observation: Animals are observed for the onset of seizures and the latency to the first convulsion is recorded.

The MES test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.

-

Animals and Housing: Same as the PTZ model.

-

Drug Administration: this compound (100 or 200 mg/kg, i.p.) or a standard AED like phenytoin is administered.

-

Seizure Induction: 60 minutes after drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

-

Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

Mechanism of Action

The anticonvulsant effects of this compound are believed to be mediated through a multi-targeted mechanism involving the modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission.

Modulation of Voltage-Gated Ion Channels

Electrophysiological studies using the patch-clamp technique on GH3 cells have revealed that this compound modulates the activity of Na+, Ca2+, and K+ channels.

| Ion Channel | Cell Line | NST Concentration (µM) | Effect | IC50 (µM) | Reference |

| Voltage-gated K+ channels (Ito) | GH3 | 17 | 59.2 ± 10.4% inhibition | 34.6 ± 8.14 | [3][4] |

| Voltage-gated K+ channels (IKD) | GH3 | 17 | 73.1 ± 8.56% inhibition | - | [3][4] |

| Large-conductance Ca2+-activated K+ channels (BKCa) | GH3 | - | Increased open probability | - | [3][4] |

| L-type Ca2+ channels | GH3 | 17 | 54.9 ± 7.50% inhibition | - | [3][4] |

| TTX-sensitive Na+ channels | GH3 | 170 | 22.1 ± 2.41% inhibition | - | [3][4] |

| 17 | No significant effect | - | [3][4] |

-

Cell Culture: GH3 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation: For recording, cells are dissociated and plated on glass coverslips.

-

Electrophysiological Recording:

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions: The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal solution may contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are held at a holding potential (e.g., -80 mV), and currents are elicited by depolarizing voltage steps.

-

-

Data Analysis: The peak current amplitudes before and after the application of this compound are measured and compared to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50 value.

Enhancement of GABAergic Neurotransmission

Studies have shown that the anticonvulsant effect of this compound is, at least in part, mediated by the GABAergic system. The protective effect of NST in the PTZ model was inhibited by flumazenil, a benzodiazepine site antagonist at the GABA-A receptor complex.[1][2]

Signaling Pathways and Experimental Workflows

Caption: Proposed multi-target mechanism of action of this compound.

Caption: Experimental workflow for in vivo anticonvulsant screening.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not yet fully available in the public domain. However, studies on this compound derivatives have provided some promising insights.

Certain derivatives have been shown to possess a longer plasma half-life compared to related compounds like melatonin. Furthermore, these derivatives have demonstrated favorable blood-brain barrier (BBB) permeability, which is a critical attribute for a centrally acting anticonvulsant.

Future Research Needs:

To advance the development of this compound, detailed pharmacokinetic studies are essential. These should include:

-

Absorption: Bioavailability studies following different routes of administration.

-

Distribution: Determination of tissue distribution, plasma protein binding, and confirmation of BBB penetration.

-

Metabolism: Identification of major metabolites and the enzymes involved in its biotransformation.

-

Excretion: Characterization of the primary routes of elimination.

Conclusion and Future Directions

This compound is a novel anticonvulsant candidate with a compelling preclinical profile. Its efficacy in diverse seizure models, coupled with a multi-targeted mechanism of action that includes modulation of key ion channels and enhancement of GABAergic inhibition, positions it as a promising therapeutic agent. The available data suggest a favorable safety profile at effective doses in animal models.

However, to realize its full therapeutic potential, further research is imperative. Key future directions include:

-

Detailed Pharmacokinetic and Toxicological Studies: A thorough understanding of the ADME properties and a comprehensive safety assessment are crucial for advancing to clinical trials.

-

Mechanism of Action Refinement: Further elucidation of the specific binding sites and the downstream signaling pathways involved in its anticonvulsant effects.

-

Chronic Seizure Models: Evaluation of its efficacy in chronic models of epilepsy to assess its potential for long-term seizure control and disease modification.

-

Structural Optimization: Synthesis and evaluation of additional derivatives to potentially improve potency, selectivity, and pharmacokinetic properties.

References

- 1. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Properties of N-Salicyloyltryptamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Salicyloyltryptamine (NST), a synthetic amide of salicylic acid and tryptamine, and its derivatives have emerged as a promising class of multi-target agents with significant neuroprotective potential. This technical guide provides an in-depth overview of the current understanding of their mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols for evaluating the neuroprotective effects of these compounds are provided, along with visualizations of the key signaling pathways implicated in their activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound derivatives for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke, represent a significant and growing global health burden. The complex and multifactorial nature of these disorders, often involving neuroinflammation, oxidative stress, apoptosis, and protein aggregation, has hampered the development of effective disease-modifying therapies. This compound and its derivatives have garnered attention due to their pleiotropic pharmacological profile, addressing multiple pathological cascades simultaneously. These compounds have demonstrated efficacy in various in vitro and in vivo models of neurodegeneration, suggesting their potential as lead structures for novel neuroprotective drugs.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound and its derivatives has been quantified in several studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Anti-Neuroinflammatory and Neuroprotective Activity of this compound Derivatives

| Compound | Assay | Cell Line | IC50 / EC50 / % Inhibition | Reference |

| L7 | Aβ-induced pyroptosis inhibition | BV2 microglia | Significant downregulation of NLRP3, Caspase-1, GSDMD | [1] |

| LZWL02003 | MPP+-induced neuronal damage | SH-SY5Y | Significant protection at 5, 10, and 20 µM | [2] |

| Compound 18 | LPS-induced neuroinflammation | Microglia | Superior anti-neuroinflammatory effects compared to L7 | [3][4] |

| H327 | Butyrylcholinesterase (BChE) inhibition | eqBChE | IC50 = 0.057 ± 0.005 µM | |

| M11 | Neuroprotection against CI/R injury | - | Surpassed parent compound L7 in anti-oxidant, anti-inflammatory, anti-ferroptosis, and anti-apoptosis effects | [5] |

Table 2: In Vivo Neuroprotective Effects of this compound Derivatives

| Compound | Animal Model | Key Findings | Reference |

| L7 | Aβ-induced cognitive impairment in mice | Remarkably improved cognitive function in Morris Water Maze, eight-arm radial maze, open field test, and novel object recognition test. Significantly attenuated Aβ plaque deposition. | [1] |

| LZWL02003 | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in vivo model of cerebral I/R injury | Reduced cerebral infarct volume and improved neurological deficits. | [6] |

| Compound 18 | LPS-induced neuroinflammation in mice | Exhibited significant neuroprotective effects in the hippocampal region. | [3][4] |

| H327 | Scopolamine-induced cognitive impairment in vivo | Significantly improved cognitive impairment. | |

| M11 | MCAO/R in mice | Effectively reduced cerebral infarct volume and improved neurological deficits. | [5] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound derivatives are mediated through the modulation of several key signaling pathways.

Inhibition of the STAT3 Pathway in Microglia

Activated Signal Transducer and Activator of Transcription 3 (STAT3) in microglia is a key driver of neuroinflammation. Certain this compound derivatives, such as compound 18, have been shown to inhibit the phosphorylation and activation of STAT3, thereby suppressing the expression of downstream pro-inflammatory mediators.[3][4]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and apoptosis in the context of cerebral ischemia. The derivative LZWL02003 has been demonstrated to suppress the phosphorylation of key proteins in the NF-κB pathway, leading to reduced nuclear translocation of the p65 subunit and subsequent downregulation of inflammatory and apoptotic genes.[6]

Attenuation of the Pyroptosis Pathway

Pyroptosis, a form of programmed cell death characterized by inflammation, is implicated in Alzheimer's disease pathology. The this compound derivative L7 has been shown to intervene in Aβ-induced pyroptosis by targeting the NLRP3-caspase-1-GSDMD axis.[1]

Regulation of the Mitochondrial Apoptosis Pathway

Mitochondrial dysfunction is a central event in neuronal apoptosis. This compound derivatives can ameliorate neuronal apoptosis by modulating the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, specifically by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a general method for assessing the neuroprotective effects of compounds against an induced toxic insult in the human neuroblastoma cell line SH-SY5Y.

1. Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days to induce a neuronal phenotype.

2. Compound Treatment and Induction of Toxicity:

-

Seed differentiated SH-SY5Y cells into 96-well plates.

-

Pre-treat cells with various concentrations of the this compound derivative for a specified period (e.g., 2-24 hours).

-

Induce neurotoxicity by adding a toxic agent such as 1-methyl-4-phenylpyridinium (MPP+), hydrogen peroxide (H2O2), or aggregated Amyloid-β peptides for an appropriate duration (e.g., 24-48 hours).[2]

3. Assessment of Cell Viability (MTT Assay):

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with dimethyl sulfoxide (DMSO) or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

LPS-Induced Neuroinflammation Model in Mice

This protocol outlines a common in vivo model to study the anti-neuroinflammatory effects of compounds.

1. Animals and Housing:

-

Use adult male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.

-

Allow animals to acclimate for at least one week before the experiment.

2. Drug Administration and LPS Injection:

-

Administer the this compound derivative (e.g., compound 18) or vehicle intraperitoneally (i.p.) or orally (p.o.) for a predetermined number of days.[3][4]

-

On the final day of treatment, inject lipopolysaccharide (LPS) (e.g., 0.25 mg/kg, i.p.) to induce a systemic inflammatory response and subsequent neuroinflammation.

3. Behavioral Testing (e.g., Morris Water Maze):

-

Conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.[1]

-

The test involves training mice to find a hidden platform in a circular pool of water, using distal visual cues.

-

Record parameters such as escape latency, path length, and time spent in the target quadrant during a probe trial (with the platform removed).

4. Tissue Collection and Analysis:

-

Following behavioral testing, euthanize the animals and perfuse with saline.

-

Collect brain tissue for histological and biochemical analysis.

-

Analyze levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

-

Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using Iba1 staining) and neuronal survival.

Western Blot Analysis of Signaling Proteins

This protocol provides a general procedure for analyzing the expression and phosphorylation of proteins in key signaling pathways.

1. Protein Extraction:

-

Lyse cultured cells or brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax) overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

TUNEL Assay for Apoptosis Detection in Brain Tissue

This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis.

1. Tissue Preparation:

-

Fix brain tissue in 4% paraformaldehyde and embed in paraffin.

-

Cut thin sections (e.g., 5 µm) and mount on slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions.

3. Permeabilization:

-

Permeabilize the tissue sections with proteinase K or a similar enzyme to allow access of the labeling reagents to the nucleus.

4. TUNEL Staining:

-

Perform the TUNEL reaction according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.[8][9][10][11][12]

-

The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

5. Counterstaining and Imaging:

-

Counterstain the nuclei with a fluorescent dye such as DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

6. Quantification:

-

Quantify the number of TUNEL-positive cells in specific brain regions and express it as a percentage of the total number of cells (DAPI-stained nuclei).

Conclusion and Future Directions

This compound and its derivatives represent a promising avenue for the development of novel neuroprotective therapies. Their ability to modulate multiple key pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, underscores their potential for treating complex neurodegenerative diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this area.

Future studies should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of lead candidates, including their ability to cross the blood-brain barrier.

-

Long-term efficacy and safety studies: In relevant animal models of chronic neurodegenerative diseases.

-

Identification of novel molecular targets: To further elucidate the mechanisms underlying the neuroprotective effects of this class of compounds.

By addressing these key areas, the scientific and medical communities can advance the development of this compound-based therapeutics from the laboratory to the clinic, offering new hope for patients with neurodegenerative disorders.

References

- 1. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. pubcompare.ai [pubcompare.ai]

- 9. youtube.com [youtube.com]

- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Effects of N-Salicyloyltryptamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Salicyloyltryptamine (NST) and its derivatives represent a promising class of multifunctional agents with potent anti-inflammatory, particularly anti-neuroinflammatory, properties. These compounds leverage a hybrid structure, combining salicylic acid and tryptamine moieties, to engage multiple targets within the complex inflammatory cascade. Preclinical data from both in vitro and in vivo models demonstrate that NST derivatives effectively suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). The primary mechanisms of action involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of critical inflammatory signaling pathways, notably the STAT3 and likely the NF-κB pathways. With favorable safety profiles and blood-brain barrier permeability, these compounds are positioned as strong candidates for further development as therapeutics for neurodegenerative and other inflammatory diseases.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of this compound and its derivatives are attributed to their ability to interfere with several key signaling pathways that orchestrate the inflammatory response.

Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

A primary mechanism for NST derivatives is the inhibition of COX-2.[1] This enzyme is critical for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[2][3] By selectively inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory prostaglandins like PGE2 at the site of inflammation, a hallmark of widely used non-steroidal anti-inflammatory drugs (NSAIDs).[4] Derivatives of N-salicyloyl tryptamine have shown preferable COX-2 inhibition.[1][5]

Figure 1: Inhibition of the Prostaglandin Synthesis Pathway by NST.

Modulation of the STAT3 Signaling Pathway

Recent studies have elucidated that NST derivatives exert their anti-neuroinflammatory effects by inhibiting the signal transducer and activator of transcription 3 (STAT3) pathway.[6][7] Upon activation by inflammatory stimuli, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of target genes, including COX-2.[8] Certain NST derivatives have been shown to inhibit the transcription, expression, and phosphorylation of STAT3, thereby suppressing downstream COX-2 expression and microglia activation, which is a key process in neuroinflammation.[6][9]

Figure 2: Modulation of the STAT3 Signaling Pathway by NST.

Inhibition of the NF-κB Signaling Pathway

The salicylate moiety of NST suggests a likely interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[10] In the canonical pathway, inflammatory stimuli like Lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the p50/p65 NF-κB dimer.[11] This dimer then translocates to the nucleus to promote the expression of numerous pro-inflammatory genes, including TNF-α, iNOS, and COX-2.[12] Salicylates are known to prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.[10]

Figure 3: Inhibition of the NF-κB Signaling Pathway by NST.

Preclinical Data Presentation

Summary of In Vitro Anti-inflammatory Effects

NST and its derivatives have been evaluated in various cell-based assays, consistently demonstrating an ability to suppress inflammatory responses induced by stimuli such as lipopolysaccharide (LPS).

Table 1: Quantitative In Vitro Anti-inflammatory Data

| Compound/Derivative | Cell Line | Inflammatory Stimulus | Mediator Measured | Key Quantitative Result | Reference |

| Compound 3 & 16 | C6 (Rat Glioma) | LPS | Nitric Oxide (NO) | ~6-fold better inhibition than parent N-salicyloyl tryptamine. | [1] |

| Various Derivatives | C6, BV2 (Microglia) | LPS | NO, PGE2, TNF-α, iNOS, COX-2 | Decreased production. | [1] |

| Various Derivatives | C6, BV2 (Microglia) | LPS | IL-10 | Increased production. | [1] |

| Compound 18 | BV2 (Microglia) | LPS | Microglia Activation | Potent suppression of activation. | [6][9] |

| NST | Macrophages | Carrageenan | TNF-α, IL-1β | Negative modulation of expression. | [13] |

| NST | Macrophages | Carrageenan | ROS, RNS | Reduced concentrations. | [13] |

| Sodium Salicylate | A549 (Human Lung) | Interleukin-1β | PGE2 Release | IC50 value of 5 µg/mL. | [14] |

Summary of In Vivo Anti-inflammatory Effects

Animal models of inflammation and neuroinflammation have confirmed the therapeutic potential of NST derivatives.

Table 2: Quantitative In Vivo Anti-inflammatory & Neuroprotective Data

| Compound/Derivative | Animal Model | Dosage | Key Quantitative Outcome | Reference |

| Compound 3 & 16 | LPS-induced mice | Not specified | Reduced GFAP and Iba-1 levels in the hippocampus. | [1] |

| Compound 3 & 16 | Mice | >1000 mg/kg | LD50 (High safety profile). | [1] |

| Compound 18 | LPS-induced mice | Not specified | Significant neuroprotective effects in the hippocampus. | [6] |

| NST | Carrageenan-induced peritonitis (mice) | 100 or 200 mg/kg (i.p.) | Significantly decreased leukocyte migration. | [13] |

| NST | Carrageenan-induced peritonitis (mice) | 100 or 200 mg/kg (i.p.) | Reduced NO2− and TBARS (lipid peroxidation) levels. | [13] |

| Derivative L7 | Aβ-induced cognitive impairment (mice) | Not specified | Remarkably improved cognitive impairment. | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the anti-inflammatory properties of this compound.

Figure 4: General workflow for in vitro anti-inflammatory assays.

LPS-Induced Inflammation in BV2 Microglial Cells

This assay is used to model neuroinflammation in vitro and assess the ability of a compound to inhibit the production of inflammatory mediators by activated microglia.[16][17]

-

Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 24-well or 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[18]

-

Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound derivatives (or vehicle control, e.g., DMSO) for 4 hours.[18]

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A non-stimulated control group receives no LPS. The cells are incubated for an additional 24 hours.[16][19]

-

Nitric Oxide (NO) Measurement (Griess Assay): 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. The absorbance is measured at 540 nm. NO concentration is determined using a sodium nitrite standard curve.[17]

-

Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[16]

-

Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, cell viability is assessed by adding MTT solution to the remaining cells, incubating for 4 hours, solubilizing the formazan crystals with DMSO, and measuring absorbance at 570 nm.[20]

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric or colorimetric assay measures the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.[20][21][22]

-

Reagent Preparation: All reagents (assay buffer, heme, COX-2 enzyme, arachidonic acid substrate, fluorometric probe) are prepared according to the commercial kit manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[21] Test compounds and a positive control inhibitor (e.g., Celecoxib) are dissolved in DMSO.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

COX Assay Buffer

-

Heme

-

COX-2 enzyme

-

10 µL of the test compound at various concentrations (or vehicle for control wells).

-

-

Incubation: The plate is incubated at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[21]

-

Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate to all wells.

-

Kinetic Measurement: The plate is immediately placed in a plate reader set to 37°C. The fluorescence (Ex/Em = 535/587 nm) or absorbance (590 nm) is measured kinetically for 5-10 minutes.[21]

-

Data Analysis: The rate of reaction (slope of the linear portion of the kinetic curve) is calculated for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting percent inhibition against the log of the inhibitor concentration.[21]

Western Blot Analysis for STAT3/p-STAT3

This protocol is used to determine if an NST derivative inhibits the activation (phosphorylation) of key signaling proteins like STAT3.

-

Cell Treatment and Lysis: BV2 cells are cultured, treated with the NST derivative, and stimulated with LPS as described in Protocol 4.1. After treatment, cells are washed with cold PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using an imaging system. The intensity of the bands is quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the level of activation.

References

- 1. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived this compound on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]

- 18. Probenecid relieves LPS-induced neuroinflammation by modulating the NLRP1 inflammasome pathway in BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 21. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]

- 22. thepharmajournal.com [thepharmajournal.com]

The Rise of N-Salicyloyltryptamine Derivatives in Neuroinflammation and Neurodegeneration: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate interplay of inflammation and neuronal function has emerged as a critical frontier in the quest for effective treatments for neurodegenerative diseases. Chronic neuroinflammation, orchestrated by glial cells, is a key pathological feature in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. In this context, N-Salicyloyltryptamine derivatives have garnered significant attention as a promising class of multifunctional agents designed to quell the inflammatory cascade and protect vulnerable neurons. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a detailed look at their biological evaluation, experimental protocols, and underlying mechanisms of action.

Core Concepts: Targeting Neuroinflammation with a Hybrid Scaffold

This compound is a chemical scaffold that ingeniously combines the anti-inflammatory properties of salicylic acid with the neuroprotective and antioxidant attributes of a tryptamine moiety. This hybrid design allows for the modulation of multiple pathological pathways implicated in neurodegeneration. The core hypothesis driving the development of these derivatives is that by strategically modifying different positions on both the salicyloyl and tryptamine rings, it is possible to fine-tune the compound's potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship: Unraveling the Molecular Blueprint for Efficacy

Systematic modifications of the this compound backbone have yielded a wealth of SAR data, providing crucial insights for rational drug design. The key areas of chemical exploration have focused on substitutions on the salicylic acid ring and the indole nucleus of the tryptamine.

Salicylic Acid Ring Modifications